molecular formula C8H10N4 B6168730 3-azido-N,N-dimethylaniline CAS No. 31125-03-8

3-azido-N,N-dimethylaniline

Cat. No.: B6168730
CAS No.: 31125-03-8
M. Wt: 162.2
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Description

3-Azido-N,N-dimethylaniline is an organic compound that belongs to the class of azides It is characterized by the presence of an azido group (-N₃) attached to the aniline ring, which is further substituted with two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-N,N-dimethylaniline typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. One common method is the reaction of 3-chloro-N,N-dimethylaniline with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a continuous flow process, where the halogenated precursor and sodium azide are continuously fed into a reactor. This method allows for better control over reaction conditions and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF or acetonitrile at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed:

    Substitution: Formation of substituted aniline derivatives.

    Reduction: Formation of N,N-dimethylaniline.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

3-Azido-N,N-dimethylaniline has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: It is used in the preparation of functional materials, such as polymers and dyes, due to its ability to undergo cycloaddition reactions.

    Bioconjugation: The azido group allows for bioorthogonal labeling and conjugation in biological systems, facilitating the study of biomolecules and cellular processes.

Mechanism of Action

The mechanism of action of 3-azido-N,N-dimethylaniline primarily involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can participate in various chemical transformations, such as nucleophilic substitution and cycloaddition. These reactions enable the compound to form new chemical bonds and structures, making it a valuable tool in synthetic chemistry and materials science.

Comparison with Similar Compounds

    3-Azidoaniline: Similar to 3-azido-N,N-dimethylaniline but lacks the dimethyl substitution on the nitrogen atom.

    N,N-Dimethylaniline: Lacks the azido group but shares the dimethyl substitution on the nitrogen atom.

    Azidobenzene: Contains an azido group attached to a benzene ring without additional substitutions.

Uniqueness: this compound is unique due to the combination of the azido group and the dimethyl substitution on the nitrogen atom. This combination imparts distinct reactivity and properties, making it a valuable compound in various chemical applications.

Properties

CAS No.

31125-03-8

Molecular Formula

C8H10N4

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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